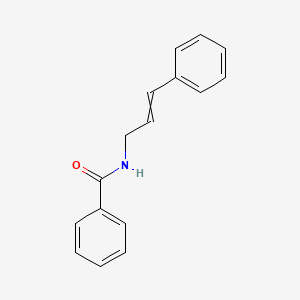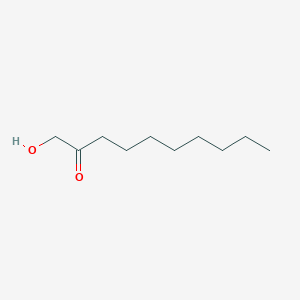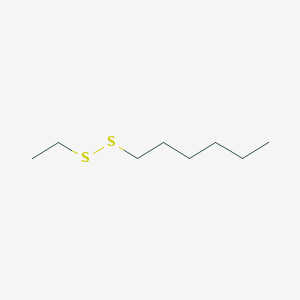![molecular formula C27H22N2 B14494982 4-[(Z)-2-benzo[a]acridin-12-ylethenyl]-N,N-dimethylaniline CAS No. 63019-59-0](/img/structure/B14494982.png)
4-[(Z)-2-benzo[a]acridin-12-ylethenyl]-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Z)-2-benzo[a]acridin-12-ylethenyl]-N,N-dimethylaniline is a complex organic compound with a molecular formula of C27H22N2. This compound is part of the acridine family, known for its diverse applications in various fields, including chemistry, biology, and medicine. Acridine derivatives are particularly noted for their photophysical and photochemical properties, making them valuable in scientific research and industrial applications .
Preparation Methods
The synthesis of 4-[(Z)-2-benzo[a]acridin-12-ylethenyl]-N,N-dimethylaniline involves several steps. One common method starts with the Ullmann condensation of 2,4-dichlorobenzoic acid and 4-methoxyaniline, yielding an intermediate compound. This intermediate is then cyclized in the presence of phosphorus oxychloride (POCl3) to form 6,9-dichloro-2-methoxyacridine. The final step involves reacting this compound with 1-(4-aminophenyl)ethan-1-one in the presence of hydrochloric acid (HCl) to produce the desired product .
Chemical Reactions Analysis
4-[(Z)-2-benzo[a]acridin-12-ylethenyl]-N,N-dimethylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often involve halogenating agents such as bromine (Br2). The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include various substituted acridine derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a fluorescent probe due to its photophysical properties. In biology, it serves as a phototrigger for drug delivery systems, enabling controlled release of therapeutic agents. In medicine, acridine derivatives, including 4-[(Z)-2-benzo[a]acridin-12-ylethenyl]-N,N-dimethylaniline, are explored for their anticancer properties. They exhibit high cytotoxic activity against various cancer cell lines, making them potential candidates for cancer treatment .
Mechanism of Action
The mechanism of action of 4-[(Z)-2-benzo[a]acridin-12-ylethenyl]-N,N-dimethylaniline involves intercalation into DNA. This intercalation disrupts the helical structure of DNA, inhibiting the activity of enzymes involved in DNA replication and transcription. The compound also generates reactive oxygen species (ROS) upon exposure to light, leading to oxidative damage to cellular components. These combined effects contribute to its cytotoxic activity against cancer cells .
Comparison with Similar Compounds
Similar compounds to 4-[(Z)-2-benzo[a]acridin-12-ylethenyl]-N,N-dimethylaniline include other acridine derivatives such as acriflavine, proflavine, and quinacrine. These compounds share the acridine core structure but differ in their substituents, leading to variations in their biological activities and applications. For example, acriflavine and proflavine are well-known antibacterial agents, while quinacrine is used as an antimalarial drug. The unique combination of photophysical properties and cytotoxic activity makes this compound particularly valuable in photodynamic therapy and drug delivery systems .
Properties
CAS No. |
63019-59-0 |
|---|---|
Molecular Formula |
C27H22N2 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
4-[(Z)-2-benzo[a]acridin-12-ylethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C27H22N2/c1-29(2)21-15-11-19(12-16-21)13-17-24-23-9-5-6-10-25(23)28-26-18-14-20-7-3-4-8-22(20)27(24)26/h3-18H,1-2H3/b17-13- |
InChI Key |
RGDUWGJRJSZSLI-LGMDPLHJSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\C2=C3C(=NC4=CC=CC=C42)C=CC5=CC=CC=C53 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=C3C(=NC4=CC=CC=C42)C=CC5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



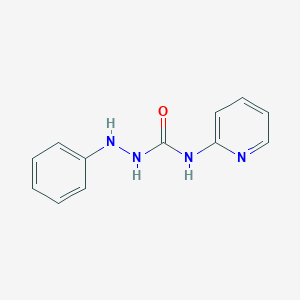
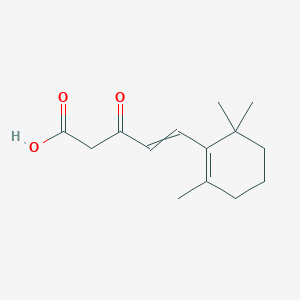

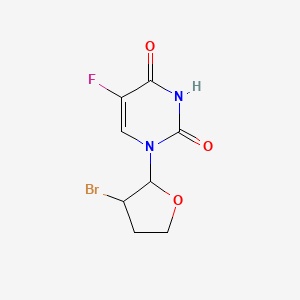
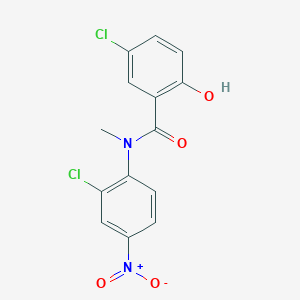
![2-[2-(1,3-Dithian-2-yl)ethyl]-4,5-diphenyl-1,3-dioxolane](/img/structure/B14494939.png)
![5-Acetyl-1,3-di-tert-butylbicyclo[2.1.0]pentan-2-one](/img/structure/B14494942.png)
![2-[(2,6-Dichlorophenyl)methylidene]-N-methylhydrazine-1-carboxamide](/img/structure/B14494946.png)
![N-[6-(hydroxymethyl)-2,4,5-trimethoxyoxan-3-yl]acetamide](/img/structure/B14494947.png)
